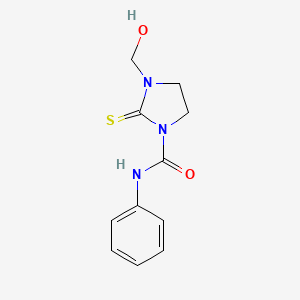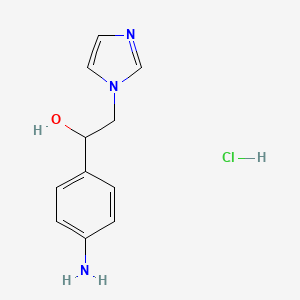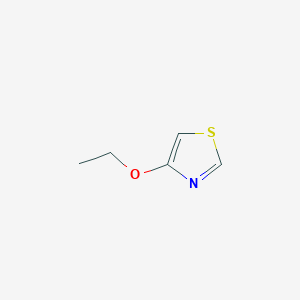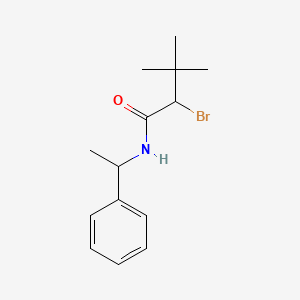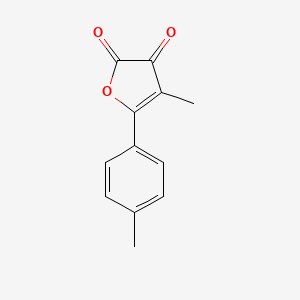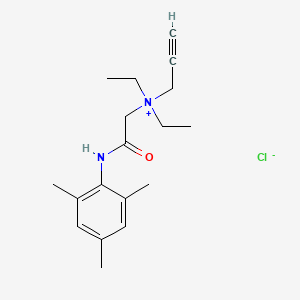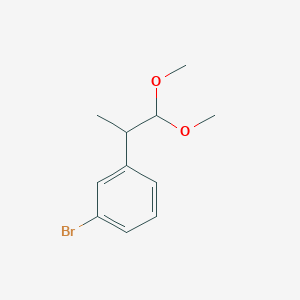
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 1,1-dimethoxypropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene can be synthesized through several methods. One common route involves the bromination of 3-(1,1-dimethoxypropan-2-yl)benzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The bromination process is optimized to minimize by-products and waste, making it more environmentally friendly.
化学反应分析
Types of Reactions
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The 1,1-dimethoxypropan-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol at reflux temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: 3-(1,1-dimethoxypropan-2-yl)phenol, 3-(1,1-dimethoxypropan-2-yl)benzonitrile.
Oxidation: 3-(1,1-dimethoxypropan-2-yl)benzaldehyde, 3-(1,1-dimethoxypropan-2-yl)benzoic acid.
Reduction: 3-(1,1-dimethoxypropan-2-yl)benzene.
科学研究应用
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
作用机制
The mechanism of action of 1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene depends on the specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the 1,1-dimethoxypropan-2-yl group undergoes electron transfer processes, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific reaction and conditions.
相似化合物的比较
Similar Compounds
- 1-Bromo-2-(1,1-dimethoxypropan-2-yl)benzene
- 1-Bromo-4-(1,1-dimethoxypropan-2-yl)benzene
- 1-Chloro-3-(1,1-dimethoxypropan-2-yl)benzene
Uniqueness
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic applications.
属性
CAS 编号 |
81712-05-2 |
|---|---|
分子式 |
C11H15BrO2 |
分子量 |
259.14 g/mol |
IUPAC 名称 |
1-bromo-3-(1,1-dimethoxypropan-2-yl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(11(13-2)14-3)9-5-4-6-10(12)7-9/h4-8,11H,1-3H3 |
InChI 键 |
FNJCUTITSDUFGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)Br)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


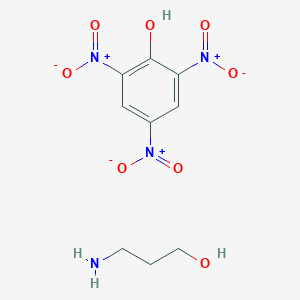
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
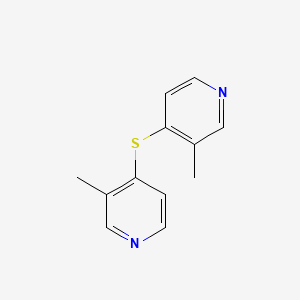
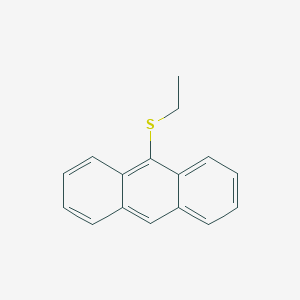
![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)

![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
